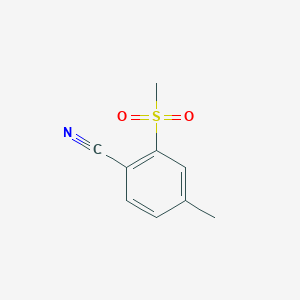

4-Methyl-2-(methylsulfonyl)benzonitrile

Description

4-Methyl-2-(methylsulfonyl)benzonitrile (CAS: Not explicitly provided in evidence) is a benzonitrile derivative featuring a methyl group at the para-position (C4) and a methylsulfonyl (-SO₂CH₃) group at the ortho-position (C2) on the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the electronic properties, reactivity, and applications of the compound. It is commonly utilized in pharmaceutical intermediates, agrochemicals, and materials science due to its stability and functional versatility .

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

4-methyl-2-methylsulfonylbenzonitrile |

InChI |

InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,1-2H3 |

InChI Key |

VSCTZZNJHLJQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(methylsulfonyl)benzonitrile can be synthesized through the reaction of benzonitrile with methanesulfonyl chloride . The reaction typically involves cooling benzonitrile and methanesulfonyl chloride in a chlorinated solvent to 0-5°C, followed by the addition of a base such as sodium hydroxide . The mixture is then stirred for several hours, filtered, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-(methylsulfonyl)benzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

4-Methyl-2-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzonitrile involves its interaction with molecular targets through electrophilic substitution reactions . The sulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the nitrile group . This allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Methylsulfonyl)benzonitrile

- Key Differences : The absence of the methyl group at C4 reduces steric hindrance compared to 4-Methyl-2-(methylsulfonyl)benzonitrile. This positional isomer may exhibit distinct reactivity in nucleophilic substitution or coupling reactions due to altered electronic effects .

4-Bromo-2-(methylsulfonyl)benzonitrile (CAS: 1208402-11-2)

- Structure : Bromine replaces the methyl group at C3.

- Key Differences :

4-Methyl-2-(trifluoromethyl)benzonitrile (CAS: 261952-05-0)

- Structure : Trifluoromethyl (-CF₃) replaces the methylsulfonyl group at C2.

- Key Differences :

4-[(Methylsulfonyl)methyl]benzonitrile (CAS: 161417-56-7)

Physicochemical Properties

Table 1: Comparison of Key Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Polarity | Applications |

|---|---|---|---|---|

| 4-Methyl-2-(methylsulfonyl)benzonitrile | ~209 (estimated) | -SO₂CH₃ (C2), -CH₃ (C4) | High | Pharmaceuticals, NLO materials |

| 4-Bromo-2-(methylsulfonyl)benzonitrile | 260.11 | -SO₂CH₃ (C2), -Br (C4) | Moderate | Cross-coupling intermediates |

| 4-Methyl-2-(trifluoromethyl)benzonitrile | 185.15 | -CF₃ (C2), -CH₃ (C4) | Low | Agrochemicals |

| 4-(Methylsulfonyl)benzonitrile | 181.21 | -SO₂CH₃ (C4) | High | Solvent, pharmaceutical intermediates |

Pharmaceutical Intermediates

- PAK1 Inhibitors : Derivatives of 4-Methyl-2-(methylsulfonyl)benzonitrile are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

- Antifungal Agents : Analogous sulfone-containing benzonitriles show enhanced antifungal activity due to improved membrane permeability .

Nonlinear Optical (NLO) Materials

- Role : The methylsulfonyl group enhances hyperpolarizability in benzonitrile-based chromophores, making them suitable for NLO applications in polymer matrices (e.g., PVK composites) .

Fluorescent Sensors

- Example: Derivatives like 4-[6-(4-methylsulfonyl)phenyl)-2-oxo-1-quinolyl]benzonitrile (Q-B5) exhibit tunable fluorescence, useful in sensor technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.